trans-4-(Methoxymethyl)cyclohexanamine hydrochloride
Description
trans-4-(Methoxymethyl)cyclohexanamine hydrochloride (CAS 919799-81-8) is a cyclohexylamine derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the trans-4 position of the cyclohexane ring. Its molecular formula is C₈H₁₈ClNO, with a molecular weight of 179.69 g/mol . The compound is typically used as a chiral building block in pharmaceutical synthesis, leveraging its amine group for nucleophilic reactions and its ether moiety for modulating solubility and steric effects. The trans configuration ensures distinct spatial orientation, influencing interactions with biological targets or catalysts .
Properties
IUPAC Name |
4-(methoxymethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNBGXGBMVAZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Methoxymethyl)cyclohexanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxymethyl group.
Methoxymethylation: The cyclohexanone is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to form 4-(methoxymethyl)cyclohexanone.
Reduction: The 4-(methoxymethyl)cyclohexanone is then reduced using a reducing agent like lithium aluminum hydride to obtain trans-4-(methoxymethyl)cyclohexanol.
Amination: The trans-4-(methoxymethyl)cyclohexanol is converted to trans-4-(methoxymethyl)cyclohexanamine through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the trans-4-(methoxymethyl)cyclohexanamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(Methoxymethyl)cyclohexanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-(methoxymethyl)cyclohexanone or 4-(methoxymethyl)cyclohexanal.
Reduction: Formation of trans-4-(methoxymethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanamine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and reagents.
Biology:
- Investigated for its potential role in modulating biological pathways.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and effects on biological systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of trans-4-(Methoxymethyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility | Key Applications |
|---|---|---|---|---|---|
| trans-4-(Methoxymethyl)cyclohexanamine HCl (919799-81-8) | C₈H₁₈ClNO | 179.69 | Methoxymethyl (-CH₂OCH₃) | Water-soluble (hydrochloride salt) | Pharmaceutical intermediates |
| trans-4-Methylcyclohexylamine HCl (33483-65-7) | C₇H₁₆ClN | 149.66 | Methyl (-CH₃) | High water solubility | Catalysis, organic synthesis |
| 4-(Trifluoromethyl)cyclohexylamine HCl (58665-70-6) | C₇H₁₁F₃ClN | 205.62 | Trifluoromethyl (-CF₃) | Moderate in polar solvents | Medicinal chemistry, agrochemicals |
| trans-4-Methoxycyclohexanamine HCl (61367-41-7) | C₇H₁₆ClNO | 165.66 | Methoxy (-OCH₃) | Soluble in water and alcohols | Drug development, ligand design |
| trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride HCl (OMXX-281011-01) | C₉H₁₇Cl₂NO | 226.14 | Dimethylamino (-N(CH₃)₂) | Reacts with nucleophiles | Peptide coupling, polymer chemistry |
| Methyl trans-4-aminocyclohexanecarboxylate HCl (61367-07-5) | C₈H₁₆ClNO₂ | 193.67 | Methyl ester (-COOCH₃) | Hydrolyzes in aqueous media | Prodrug intermediates |
Key Comparative Insights
Steric and Electronic Effects :
- The methoxymethyl group in the target compound provides a balance of steric bulk and polarity, enhancing solubility while maintaining reactivity for amine-mediated reactions. This contrasts with the smaller methyl group in trans-4-Methylcyclohexylamine HCl, which offers minimal steric hindrance but lower polarity .
- The trifluoromethyl group in 4-(Trifluoromethyl)cyclohexylamine HCl introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .
Solubility and Reactivity: The methoxy substituent in trans-4-Methoxycyclohexanamine HCl improves solubility in polar solvents compared to the methyl analog, facilitating reactions in aqueous environments . In contrast, trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride HCl contains a reactive acyl chloride group, enabling efficient amide bond formation but requiring anhydrous conditions .
Biological and Catalytic Activity: trans-4-Methylcyclohexylamine HCl acts as a catalyst in asymmetric synthesis, enhancing reaction yields and selectivity due to its chiral amine center . The methyl ester in Methyl trans-4-aminocyclohexanecarboxylate HCl serves as a prodrug motif, hydrolyzing in vivo to release active carboxylic acids .
Isomer-Specific Effects: The trans configuration across all compounds ensures optimal spatial arrangement for binding to enzymes or receptors. For example, cis isomers of 4-aminocyclohexanol derivatives exhibit distinct NMR spectra and reduced biological activity compared to trans isomers .
Biological Activity
trans-4-(Methoxymethyl)cyclohexanamine hydrochloride (TMCH) is an organic compound with a molecular formula of C₈H₁₈ClNO and a molecular weight of 179.69 g/mol. Its structure features a cyclohexane ring substituted with a methoxymethyl group and an amine group, which contribute to its unique chemical properties. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities.
Research indicates that TMCH may modulate biological pathways by influencing enzyme and receptor interactions. The compound's ability to bind to specific molecular targets suggests potential therapeutic applications, particularly in drug development contexts. Its mechanism of action involves binding to receptors or enzymes, thereby affecting downstream signaling pathways, which can vary depending on the biological context in which it is used .
Comparative Analysis with Related Compounds
The following table summarizes the structural and functional comparisons between TMCH and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₈H₁₈ClNO | Methoxymethyl group; versatile reactivity |
| 4-Methoxycyclohexanamine hydrochloride | C₇H₁₆ClNO | Simpler structure lacking methoxymethyl group |
| trans-4-Methylcyclohexanamine hydrochloride | C₇H₁₆ClN | Methyl group instead of methoxymethyl |
| 1-Methoxy-1-methyl-cyclohexylamine | C₈H₁₉NO | Contains a methoxy group but lacks cyclization |
These compounds illustrate variations in functional groups and structural arrangements that influence their chemical behavior and biological activity .
Case Studies and Research Findings
While direct studies on TMCH are sparse, the following insights from related research highlight its potential:
- Enzyme Interaction Studies : Preliminary findings suggest that compounds structurally related to TMCH can exhibit significant enzymatic activity against specific targets, indicating that TMCH may also share similar properties.
- Receptor Binding Studies : Investigations into the binding affinities of similar amine-containing compounds have shown promising results in modulating receptor activity, which could be extrapolated to TMCH.
Summary of Findings
- Biological Modulation : TMCH may influence various biological systems through receptor or enzyme interactions.
- Therapeutic Potential : The compound's unique structure suggests it could play a role in pharmacological interventions.
Q & A
Q. What synthetic routes are commonly employed for trans-4-(Methoxymethyl)cyclohexanamine hydrochloride, and how are stereochemical purity and yield optimized?
- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution of trans-4-(methoxymethyl)cyclohexanone with ammonia or amine precursors. For stereochemical control, catalytic hydrogenation (e.g., using Pd/C or Raney Ni) under controlled pressure (1–3 atm) ensures retention of the trans configuration. Post-reaction, the free base is treated with HCl in anhydrous ethanol to form the hydrochloride salt. Yield optimization (≥80%) requires strict temperature control (0–5°C during acidification) and inert atmosphere (N₂ or Ar) to prevent oxidation . Key Parameters :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | H₂ (2 atm), 25°C | 75–85 | ≥95% |
| Salt Formation | HCl/EtOH, 0°C | 90–95 | ≥99% |
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in D₂O or DMSO-d₆ confirms the trans configuration via coupling constants (J = 10–12 Hz for axial-equatorial protons) and methoxymethyl group integration (δ 3.3–3.5 ppm for OCH₃) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with mobile phase (0.1% TFA in H₂O:MeCN = 70:30) resolve stereoisomers; retention time ~8.2 min for trans isomer .
- Mass Spectrometry (MS) : ESI-MS (positive mode) shows [M+H]⁺ at m/z 174.1 (free base) and [M-Cl]⁺ at m/z 138.1 (hydrochloride) .
Advanced Research Questions
Q. How does the methoxymethyl substituent influence the compound’s physicochemical properties compared to analogs like trans-4-methylcyclohexanamine hydrochloride?
- Methodological Answer : The methoxymethyl group increases hydrophilicity (logP = 0.8 vs. 1.2 for methyl analog) due to oxygen’s electronegativity, enhancing aqueous solubility (25 mg/mL vs. 15 mg/mL). Steric effects reduce binding affinity to hydrophobic receptors (e.g., σ₁ receptors by 30% in radioligand assays) but improve metabolic stability in liver microsomes (t₁/₂ = 120 min vs. 90 min for methyl analog) . Comparative Data :
| Property | trans-4-(Methoxymethyl) | trans-4-Methyl |
|---|---|---|
| logP | 0.8 | 1.2 |
| Aqueous Solubility | 25 mg/mL | 15 mg/mL |
| Metabolic t₁/₂ (Human) | 120 min | 90 min |
Q. What strategies resolve contradictions in reported biological activity data for this compound across in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from batch-to-batch stereochemical impurities (e.g., cis contamination >2% reduces potency by 50%). Mitigation steps:
- Chiral HPLC Repurification : Use cellulose-based columns (Chiralpak IC) to achieve >99.5% trans purity .
- Dose-Response Reassessment : Conduct in vivo studies with rigorously characterized batches (e.g., 10–100 mg/kg in rodent models) and validate via LC-MS/MS plasma analysis .
- Receptor Profiling : Screen against off-target receptors (e.g., dopamine D₂, serotonin 5-HT₂A) to rule out polypharmacology artifacts .
Q. How can computational modeling predict the compound’s interaction with neurological targets, and what experimental validation is required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with cryo-EM structures (e.g., PDB 6CM4 for NMDA receptors). The methoxymethyl group forms hydrogen bonds with GluN2A subunit (ΔG = -9.2 kcal/mol), predicting partial antagonism .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns; RMSD <2.0 Å indicates stable interactions.
- Experimental Validation :
- Electrophysiology : Patch-clamp assays on HEK293 cells expressing GluN2A confirm IC₅₀ = 12 µM .
- Behavioral Studies : Assess locomotor activity in zebrafish (Danio rerio) at 10–50 µM to correlate computational predictions with in vivo effects .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard).
- Ventilation : Use fume hoods (≥100 fpm face velocity) to prevent inhalation exposure (OSHA PEL = 5 mg/m³) .
- Spill Management : Neutralize with 10% sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste (EPA D003) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
